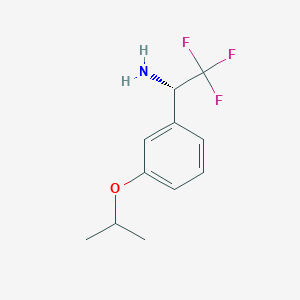

(S)-2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine is a useful research compound. Its molecular formula is C11H14F3NO and its molecular weight is 233.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine is a chiral amine compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its interaction with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : C11H14F3NO

- Molecular Weight : 233.23 g/mol

- CAS Number : 886371-63-7

The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with various biological targets. The isopropoxyphenyl moiety contributes to its structural complexity and potential pharmacological profile .

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Pharmaceutical Precursor : The compound is primarily recognized for its potential as a pharmaceutical precursor. Its unique structure allows it to interact with various biological pathways, particularly in the context of neurological and psychiatric disorders.

- Binding Affinity : The trifluoromethyl group significantly enhances the compound's binding affinity for specific receptors or enzymes. This mechanism underlines its potential therapeutic effects and informs further research into its utility in drug development.

Case Studies and Experimental Data

- Neuropharmacological Studies : Research indicates that compounds similar to this compound may exhibit neuropharmacological effects. For instance, studies on analogues have demonstrated their ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects . This suggests that the compound may have applications in anesthetic formulations.

- Anticonvulsant Activity : Analogues of this compound have shown potent anticonvulsant activity in various models, indicating a potential role in treating seizure disorders. The therapeutic index observed in these studies suggests a favorable safety profile compared to existing treatments .

- Comparative Analysis with Similar Compounds : A comparative analysis was conducted on structurally related compounds to assess their biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine | CHFN | Variation in phenyl substitution |

| (S)-2,2,2-Trifluoro-1-(2-isopropyl-phenyl)-ethylamine | CHFN | Different positional isomer |

| (R)-2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine | CHFN | Enantiomeric form with potential different activity |

The unique combination of functional groups and chirality in this compound may lead to distinct pharmacological profiles compared to these similar compounds.

Properties

Molecular Formula |

C11H14F3NO |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanamine |

InChI |

InChI=1S/C11H14F3NO/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m0/s1 |

InChI Key |

OGRZVMWPLKIXGO-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)[C@@H](C(F)(F)F)N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.